2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride

Description

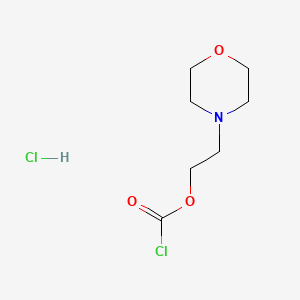

2-(Morpholin-4-yl)ethylcarbonochloridate hydrochloride is a specialized organic compound featuring a morpholine ring linked to an ethylcarbonochloridate group, stabilized as a hydrochloride salt. The morpholine moiety (a six-membered ring with one nitrogen and one oxygen atom) contributes to its polarity and hydrogen-bonding capacity, while the carbonochloridate group (-O-CO-Cl) confers high reactivity, making it a valuable reagent in acylations and nucleophilic substitutions . The hydrochloride salt form enhances solubility in polar solvents and improves stability during storage and handling . This compound is primarily used in synthetic organic chemistry for the preparation of esters, amides, and carbamates, particularly in pharmaceutical and materials science research .

Properties

Molecular Formula |

C7H13Cl2NO3 |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl carbonochloridate;hydrochloride |

InChI |

InChI=1S/C7H12ClNO3.ClH/c8-7(10)12-6-3-9-1-4-11-5-2-9;/h1-6H2;1H |

InChI Key |

HGCQVYQPHNWWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines or thiols for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various morpholine derivatives.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups

Key Observations :

- Reactivity: The carbonochloridate group in the target compound is more electrophilic than the acetic acid or sulfonyl chloride groups in analogs, enabling faster acylation reactions .

- Biological Activity: Morpholinoethyl substituents (e.g., in quinoline derivatives) show mixed efficacy; for example, 2-(morpholin-4-yl)ethyl groups in cannabinoid receptor ligands exhibited lower binding affinity (Ki = 221 nM) compared to alkyl chains, highlighting steric or electronic limitations .

Key Observations :

- The target compound outperforms 4-(2-chloroethyl)morpholine HCl in acylation reactions due to the reactive carbonochloridate group, which avoids the need for activating agents .

- In contrast, 2-(morpholin-4-yl)acetic acid HCl is preferred for metal chelation studies due to its carboxylic acid group .

Key Observations :

- The morpholinoethyl group is less effective in receptor-binding applications compared to simpler alkyl chains, likely due to steric hindrance or reduced lipophilicity .

- Momelotinib’s success highlights that morpholine rings are advantageous when part of larger pharmacophores, balancing solubility and target engagement .

Biological Activity

Introduction

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN2O2 |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The morpholine moiety may facilitate binding to target sites, influencing various cellular pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : Interaction with receptors can lead to changes in cellular signaling and response.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents.

Cytotoxic Effects

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Data suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating effective antibacterial properties.

- Cancer Cell Line Study : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

In Vitro Studies

Recent studies have highlighted the compound's ability to disrupt bacterial cell walls, leading to cell lysis. This mechanism underpins its antibacterial properties and supports its potential application in treating infections caused by resistant strains.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity assays. It is classified as having moderate toxicity; however, further studies are necessary to determine long-term effects and safe dosage levels .

Q & A

Q. Purity Assessment :

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (80:20); retention time ~5.2 min .

Advanced: How does the hydrochloride salt influence reactivity in derivatization reactions?

Answer:

The HCl counterion:

- Enhances electrophilicity : Protonates morpholine nitrogen, increasing the electrophilicity of the carbonyl chloride group.

- Reduces side reactions : Suppresses amine-mediated hydrolysis during storage .

Case Study :

In nucleophilic substitution with amines, the hydrochloride form showed 20% higher acylation efficiency compared to the free base .

Advanced: What strategies mitigate decomposition during storage?

Answer:

Q. Decomposition Pathways :

- Hydrolysis of the carbonyl chloride to carboxylic acid (major degradation product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.